molecular formula C5H5BFNO2 B151537 3-Fluoropyridine-4-boronic acid CAS No. 458532-97-3

3-Fluoropyridine-4-boronic acid

Cat. No.: B151537
CAS No.: 458532-97-3
M. Wt: 140.91 g/mol
InChI Key: QUHSESYLMZVXCN-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

3-Fluoropyridine-4-boronic acid is a type of organoboron compound . Organoboron compounds are known for their wide application in Suzuki–Miyaura (SM) cross-coupling reactions . The primary targets of this compound are the organic groups involved in these reactions .

Mode of Action

The mode of action of this compound involves its participation in SM cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The main biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction is a key process in the formation of carbon-carbon bonds, which are fundamental in organic chemistry . The downstream effects of this pathway include the synthesis of various organic compounds, including those used in pharmaceuticals and agrochemicals .

Pharmacokinetics

It’s worth noting that the compound’s low water solubility may affect its bioavailability .

Result of Action

The result of the action of this compound is the formation of new organic compounds through SM cross-coupling reactions . These compounds can have various applications, including use in the synthesis of pharmaceuticals and agrochemicals .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, its low water solubility may affect its mobility in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropyridine-4-boronic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoropyridine-4-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

(3-fluoropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BFNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHSESYLMZVXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381406
Record name 3-Fluoropyridine-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458532-97-3
Record name (3-Fluoropyridin-4-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=458532-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoropyridine-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoropyridine-4-boronic acid
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